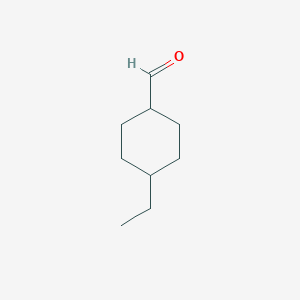

4-Ethylcyclohexane-1-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Ethylcyclohexane-1-carbaldehyde involves various strategies, including cyclocondensation and organocatalytic methods. For instance, cyclocondensation of cyclohexene-4-carbaldehyde in the presence of morpholine with CH acids yields a variety of substituted molecules (Dyachenko, 2005). Similarly, an organocatalytic domino reaction between 2-arylideneindane-1,3-diones and glutaraldehyde produces functionalized spirocyclohexane carbaldehydes with high levels of stereoselectivity (Anwar, Li, & Chen, 2014).

Molecular Structure Analysis

The structure of derivatives of 4-Ethylcyclohexane-1-carbaldehyde has been elucidated through X-ray analysis, confirming the presence of specific functional groups and stereochemistry in the synthesized molecules. For example, the structure of Ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate was determined by three-component condensation followed by X-ray analysis to confirm its molecular structure (Kurbanova et al., 2019).

Chemical Reactions and Properties

4-Ethylcyclohexane-1-carbaldehyde participates in a variety of chemical reactions, leading to the formation of complex structures with significant chemical diversity. These reactions include cycloadditions, Michael/Aldol sequences, and more, demonstrating the compound's versatility as a building block in organic synthesis. For instance, the reaction between cyclohexanecarbaldehyde and CH acids in multicomponent condensations afforded functionalized cyclohexyl-substituted molecules, showcasing the wide range of possible derivatives (Dyachenko, 2006).

Applications De Recherche Scientifique

Synthesis of Heterocycles and Natural Products

- Cyclocondensation of cyclohexene-4-carbaldehyde, a close relative of 4-ethylcyclohexane-1-carbaldehyde, has been used in the synthesis of various heterocyclic compounds. These include 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyrindines, demonstrating the compound's utility in creating structurally diverse molecules (Dyachenko, 2005).

Dual Reactivity and Synthesis of Biological Substances

- 4-Oxoazetidine-2-carbaldehydes, compounds similar to 4-ethylcyclohexane-1-carbaldehyde, exhibit valuable dual reactivity. They have been used for synthesizing a range of substances of biological interest, including amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products. This highlights the compound's potential in creating biologically significant molecules (Alcaide & Almendros, 2001).

Low-Temperature Reactivity and Product Analysis

- Ethylcyclohexane, which structurally relates to 4-ethylcyclohexane-1-carbaldehyde, shows significant low-temperature reactivity. This has been studied in the context of oxidation reactions, revealing the formation of various cyclic ethers, ketones, and aldehydes. Such studies are essential for understanding the reactivity and potential applications of similar compounds (Husson et al., 2012).

Organocatalytic Synthesis

- Organocatalytic reactions involving 4-ethylcyclohexane-1-carbaldehyde derivatives can create functionalized spirocyclohexane carbaldehydes with high stereoselectivity. This showcases the compound's versatility in stereocontrolled synthesis, vital for producing chiral molecules (Anwar, Li, & Chen, 2014).

Proton-Transfer Mechanisms

- Studies on compounds like 3,7-Dihydroxy-4-oxo-2-phenyl-4H-chromene-8-carbaldehyde in solutions similar to methylcyclohexane (related to 4-ethylcyclohexane-1-carbaldehyde) help understand excited-state intramolecular proton-transfer mechanisms. This research contributes to the broader understanding of proton transfer in complex organic molecules (Tang et al., 2017).

Mécanisme D'action

Mode of Action

For instance, it could participate in nucleophilic addition reactions or form Schiff bases with amines .

Biochemical Pathways

Aldehydes in general can interfere with various biochemical processes, including protein function and dna replication, by forming covalent bonds with these macromolecules .

Pharmacokinetics

It is known that the compound is a liquid at room temperature . Its bioavailability would depend on factors such as its absorption rate, distribution within the body, metabolism, and excretion .

Result of Action

Given its aldehyde group, it may react with cellular components, potentially leading to alterations in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Ethylcyclohexane-1-carbaldehyde. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability .

Propriétés

IUPAC Name |

4-ethylcyclohexane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-8-3-5-9(7-10)6-4-8/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRARBLKMCCJFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610813 |

Source

|

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylcyclohexane-1-carbaldehyde | |

CAS RN |

167545-47-3 |

Source

|

| Record name | 4-Ethylcyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene](/img/structure/B61515.png)

![S-3-Phenyl-2-[N-(trifluoroacetyl)pyrrolidin-2-YL]indole](/img/structure/B61522.png)

![(3AS,4R,6S,7R,7aS)-7-(benzyloxy)-4-((benzyloxy)methyl)-6-(4-methoxyphenoxy)-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B61526.png)

![3-[[1-(4-Chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B61528.png)